Pirimiphos-methyl-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

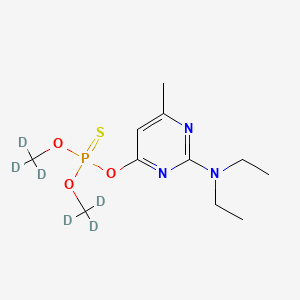

Pirimiphos-methyl-d6: is a deuterium-labeled analog of Pirimiphos-methyl, an organophosphorus insecticide and acaricide. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Pirimiphos-methyl due to the presence of deuterium atoms, which serve as tracers .

作用机制

Target of Action

The primary target of Pirimiphos-methyl-d6 is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating the signal transmission between nerve cells .

Mode of Action

This compound acts as an AChE inhibitor . By inhibiting the action of AChE, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft . This results in continuous stimulation of the nerve cells, causing over-excitation of the nervous system .

Biochemical Pathways

The inhibition of AChE disrupts the normal functioning of the cholinergic nervous system . This disruption affects various biochemical pathways, leading to a range of downstream effects, including overstimulation of muscles and glands, and potential paralysis .

Pharmacokinetics

Deuterium, being a heavier isotope of hydrogen, forms stronger bonds with carbon, which can slow down metabolic processes and potentially enhance the bioavailability of the compound .

Result of Action

The result of this compound action is the effective control of various pests, including beetles, snout beetles, moths, and Ephestia cautella during the storage of agricultural grains . The overstimulation of their nervous systems caused by the inhibition of AChE can lead to their paralysis and eventual death .

生化分析

Biochemical Properties

Pirimiphos-methyl-d6 interacts with a variety of biomolecules, primarily enzymes. It is known to inhibit acetylcholinesterase (AChE), a key enzyme involved in nerve signal transmission . This inhibition disrupts the normal biochemical reactions in the target organisms, leading to their demise .

Cellular Effects

This compound has significant effects on various types of cells, particularly those of insects. It disrupts normal cell function by inhibiting AChE, which leads to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of the postsynaptic membrane . This can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active site of the AChE enzyme, thereby inhibiting its activity . This results in an accumulation of acetylcholine at the synapses, leading to overstimulation and eventual exhaustion of the postsynaptic neurons .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been found that the insecticidal activity of this compound against the yellow mealworm, Tenebrio molitor, is affected by temperature and relative humidity . The compound’s stability and degradation over time also play a role in its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the dietary burden of livestock exceeded the trigger value of 0.1 mg/kg DM for all groups of animals . Specific threshold effects or toxic effects at high doses have not been explicitly reported in the literature.

Metabolic Pathways

This compound is involved in metabolic pathways that lead to its detoxification and elimination from the organism. The primary metabolic pathway involves the hydroxylation of this compound, followed by conjugation with glucuronic acid or sulfate .

准备方法

Synthetic Routes and Reaction Conditions: Pirimiphos-methyl is synthesized through a two-step process. Initially, N,N-diethylguanidine reacts with ethyl acetoacetate to form a pyrimidine ring. This intermediate is then combined with dimethyl chlorothiophosphate to produce Pirimiphos-methyl . The deuterium-labeled version, Pirimiphos-methyl-d6, involves the incorporation of deuterium atoms into the dimethyl groups of the chlorothiophosphate .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but requires specialized equipment to handle deuterium-labeled reagents. The process ensures high purity and consistency, which is crucial for its application in scientific research .

化学反应分析

Types of Reactions: Pirimiphos-methyl-d6 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the phosphorothioate group to a phosphate group.

Reduction: Reduction reactions can reverse the oxidation process.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.

Major Products:

Oxidation: Produces phosphate derivatives.

Reduction: Reverts to the original phosphorothioate form.

Substitution: Results in various substituted phosphorothioate compounds.

科学研究应用

Pirimiphos-methyl-d6 is extensively used in scientific research, including:

相似化合物的比较

Pirimiphos-ethyl: Similar structure but with ethoxy groups instead of methoxy groups.

Chlorpyrifos: Another organophosphorus insecticide with a similar mechanism of action.

Diazinon: Shares the same class of organophosphorus compounds.

Uniqueness: Pirimiphos-methyl-d6 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, providing insights that are not possible with non-labeled compounds .

生物活性

Pirimiphos-methyl-d6 is a deuterated derivative of pirimiphos-methyl, an organophosphate insecticide widely used in agriculture. This article explores the biological activity of this compound, focusing on its metabolism, toxicological effects, and impacts on non-target organisms.

This compound (C11H14D6N3O3PS) is characterized by the presence of deuterium atoms, which enhance its stability and analytical detectability. The chemical structure retains the functional groups responsible for its insecticidal properties, particularly the phosphorothioate moiety essential for cholinesterase inhibition.

Metabolism and Biotransformation

Research indicates that pirimiphos-methyl undergoes extensive metabolism in mammals. In a study involving rats and dogs, twelve metabolites were identified after administration of the compound. Notably, none exhibited anticholinesterase activity, suggesting that the primary toxicological effects are due to the parent compound rather than its metabolites. The major urinary metabolite identified was 2-ethylamino-4-hydroxy-6-methylpyrimidine, accounting for approximately 30% of the dose in rats .

Cholinesterase Inhibition

The primary mechanism of toxicity associated with this compound is cholinesterase inhibition. Studies show that significant inhibition of brain cholinesterase occurs at doses as low as 50 mg/kg in rats, leading to observable signs of toxicity such as tremors and incoordination . In chronic studies involving beagle dogs, brain cholinesterase activities were significantly reduced after prolonged exposure to various doses .

Acute Toxicity

Acute toxicity studies reveal that pirimiphos-methyl has an LD50 ranging from 1414 mg/kg in rats, indicating moderate toxicity. Symptoms observed include respiratory distress and neurological impairments . The compound's effects are dose-dependent; higher doses correlate with increased severity of symptoms and prolonged recovery times for cholinesterase activity .

Persistence and Environmental Impact

This compound exhibits notable persistence in environmental conditions. Field studies indicate that its concentration decreases by half over a period of 18 to 67 days, compared to a shorter duration in laboratory settings (3 to 21 days) . This stability raises concerns regarding its impact on non-target species.

Invertebrate Studies

Research has documented the effects of pirimiphos-methyl on various non-target invertebrates. For instance, studies on Apis mellifera (honeybees) report an acute oral LD50 greater than 0.22 μg/bee, indicating significant risk to pollinator populations . Laboratory assessments have shown that exposure to recommended agricultural doses leads to high mortality rates among various arthropods within days post-exposure .

Case Studies

A comprehensive study evaluated the impact of pirimiphos-methyl on maize weevils under varying temperature conditions. The results indicated that biological activity was temperature-dependent, with optimal efficacy at certain thermal thresholds . This highlights the importance of environmental factors in assessing the effectiveness and ecological risks associated with this insecticide.

Summary Table: Toxicological Profile of this compound

| Parameter | Value/Observation |

|---|---|

| LD50 (Rats) | 1414 mg/kg |

| Major Metabolite | 2-ethylamino-4-hydroxy-6-methylpyrimidine |

| Cholinesterase Inhibition | Significant at doses ≥50 mg/kg |

| Persistence | 18-67 days half-life in field |

| Impact on Honeybees (LD50) | >0.22 μg/bee |

属性

IUPAC Name |

4-[bis(trideuteriomethoxy)phosphinothioyloxy]-N,N-diethyl-6-methylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N3O3PS/c1-6-14(7-2)11-12-9(3)8-10(13-11)17-18(19,15-4)16-5/h8H,6-7H2,1-5H3/i4D3,5D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOQHJPRIBSPCY-RKAHMFOGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=N1)OP(=S)(OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC1=NC(=NC(=C1)C)N(CC)CC)OC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N3O3PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。